molecular formula C12H8N2S2 B11995823 N-(2-thienylmethylene)-1,3-benzothiazol-2-amine CAS No. 73974-47-7

N-(2-thienylmethylene)-1,3-benzothiazol-2-amine

Cat. No.: B11995823
CAS No.: 73974-47-7
M. Wt: 244.3 g/mol
InChI Key: ZHNPLQDXWZYQMN-UHFFFAOYSA-N
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Description

N-(2-thienylmethylene)-1,3-benzothiazol-2-amine: is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (-C=N-). This compound is formed by the condensation of 2-thiophenecarboxaldehyde with 2-aminobenzothiazole. Schiff bases are known for their stability and ease of synthesis, especially when derived from aromatic aldehydes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-thienylmethylene)-1,3-benzothiazol-2-amine involves the condensation reaction between 2-thiophenecarboxaldehyde and 2-aminobenzothiazole. The reaction typically occurs under neutral conditions but can be accelerated by heating or adding an acid catalyst. The general reaction scheme is as follows:

2-thiophenecarboxaldehyde+2-aminobenzothiazoleThis compound+H2O\text{2-thiophenecarboxaldehyde} + \text{2-aminobenzothiazole} \rightarrow \text{this compound} + \text{H}_2\text{O} 2-thiophenecarboxaldehyde+2-aminobenzothiazole→this compound+H2​O

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions may be optimized to increase yield and purity, often involving controlled temperature and pH conditions .

Chemical Reactions Analysis

Types of Reactions: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The thiophene and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties .

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is investigated for its ability to inhibit certain enzymes and interact with biological targets .

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and dyes, due to its unique electronic properties .

Mechanism of Action

The mechanism by which N-(2-thienylmethylene)-1,3-benzothiazol-2-amine exerts its effects involves its ability to coordinate with metal ions through the nitrogen and sulfur atoms in its structure. This coordination can alter the electronic properties of the metal ions, making them more reactive in catalytic processes. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by binding to active sites .

Comparison with Similar Compounds

  • N,N′-bis(2-thienylmethylene)-1,2-diaminobenzene
  • N,N′-bis(2-thienylmethylene)-1,3-diaminobenzene
  • N,N′-bis(2-thienylmethylene)-1,4-diaminobenzene

Comparison: N-(2-thienylmethylene)-1,3-benzothiazol-2-amine is unique due to the presence of both thiophene and benzothiazole rings, which provide distinct electronic and steric properties. Compared to its analogs, which may have different substitution patterns or lack the benzothiazole ring, this compound offers enhanced stability and reactivity in forming metal complexes .

Properties

CAS No.

73974-47-7

Molecular Formula

C12H8N2S2

Molecular Weight

244.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C12H8N2S2/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-8H

InChI Key

ZHNPLQDXWZYQMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=CC3=CC=CS3

Origin of Product

United States

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